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The table below summarizes the design of two early phase I clinical trials that investigated BI 2536 in

patients with advanced solid tumors [1] [2].

Trial Feature

Study 1: Single-Dose Schedule
[2]

Study 2: Multi-Dose Schedule [1]

Primary Objective

Study Design

Patient Population

Bl 2536
Administration

Dosing Schedule

Bl 2536 Dose Levels

Defined MTD

Dose-Limiting
Toxicities (DLTS)

Identify the Maximum Tolerated
Dose (MTD) [2]

Open-label, dose-escalation [2]

Advanced solid tumors [2]

1-hour intravenous (IV) infusion

[2]

Single dose on Day 1 of a 21-day
cycle [2]

25 mg to 250 mg [2]

200 mg [2]

Reversible neutropenia [2]

Determine the MTD [1]

Open-label, dose-escalation with
accelerated titration [1]

Advanced solid tumors [1]

1-hour IV infusion [1]

Once daily on Days 1, 2, and 3 of a 21-

day cycle [1]

50 mg to 70 mg [1]

60 mg (for the Days 1-3 schedule) [1]

Hematologic events, hypertension,
elevated liver enzymes, fatigue [1]
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Study 1: Single-Dose Schedule

Trial Feature 2] Study 2: Multi-Dose Schedule [1]
Most Common Neutropenia, nausea, fatigue, Fatigue, leukopenia, constipation,
Adverse Events anorexia [2] nausea, mucosal inflammation,

anorexia, alopecia [1]

Pharmacokinetics Dose-proportional increase in Linear PK within tested range; multi-

(PK) exposure; high clearance and compartmental behavior, terminal half-
tissue distribution [2] life of 20-30 hours [1]

Efficacy Assessment RECIST [2] RECIST [1]

Reported Efficacy 1 partial response; disease Not specified in the abstract

stabilization =3 months in 23% of
patients at =MTD [2]

Mechanism of Action and Pathway

BI 2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1) [1] [3]. Plk1 is
a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in regulating
multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and
cytokinesis [1]. By inhibiting Plk1, BI 2536 disrupts mitotic progression, leading to mitotic arrest and the
induction of apoptosis (programmed cell death) in tumor cells [3]. The following diagram illustrates this

mechanism.
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Important Limitations and Future Directions

¢ Dated Information: The clinical trial designs and data summarized here are from studies published

between 2008 and 2012 [1] [2]. They represent the initial phase | investigations, and the development

status of Bl 2536 may have advanced significantly since then or shifted towards new indications.
¢ Lack of Experimental Protocols: The search results do not contain the detailed laboratory

methodologies (e.g., specific cell-based assays, animal models) that would have been used in the
preclinical studies cited to support these clinical trials.
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e Exploration in Other Diseases: Subsequent research has explored the potential of BI 2536 in other
conditions, such as idiopathic pulmonary fibrosis (IPF), diabetic kidney disease (DKD), and HIV-1
reactivation, based on its inhibitory effects on other targets like PLK2 and BRD4 [4] [5] [6]. However,
these are distinct from the original oncology trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s521131?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S1567576925018004
https://www.nature.com/articles/s41598-018-21942-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC7881868/
https://www.smolecule.com/products/s521131?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3267594/
https://pubmed.ncbi.nlm.nih.gov/18955456/
https://pubmed.ncbi.nlm.nih.gov/17291758/
https://www.sciencedirect.com/science/article/pii/S1567576925018004
https://www.nature.com/articles/s41598-018-21942-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC7881868/
https://www.smolecule.com/products/b521131#bi-2536-phase-i-clinical-trial-design
https://www.smolecule.com/products/b521131#bi-2536-phase-i-clinical-trial-design
https://www.smolecule.com/products/b521131#bi-2536-phase-i-clinical-trial-design
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s521131?utm_src=pdf-bulk
https://www.smolecule.com/products/s521131?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s521131?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

